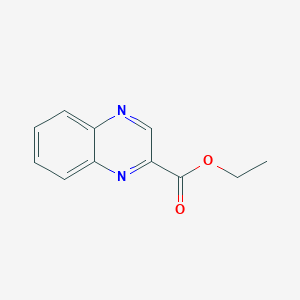

Ethyl 2-quinoxalinecarboxylate

Description

Properties

IUPAC Name |

ethyl quinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMKSGSOBKQGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7065-23-8 | |

| Record name | Ethyl 2-quinoxalinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 2-Quinoxalinecarboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Foreword

The quinoxaline scaffold represents a cornerstone in medicinal chemistry, embodying a privileged structure that continues to yield compounds of significant therapeutic potential.[1][2] Its inherent bioactivity, coupled with the versatility for chemical modification, has made it a focal point for researchers in drug discovery and development. This guide provides an in-depth technical exploration of a key derivative, Ethyl 2-Quinoxalinecarboxylate. We will delve into its fundamental chemical properties, elucidate detailed synthetic methodologies, explore its reactivity, and critically examine its burgeoning role as a pivotal building block in the creation of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this important molecule.

Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as:

Ethyl quinoxaline-2-carboxylate

This name precisely describes the molecular architecture, which consists of a quinoxaline ring system with an ethoxycarbonyl group attached at the 2-position.

Chemical Structure and Key Identifiers

The structural representation and key chemical identifiers for Ethyl 2-Quinoxalinecarboxylate are summarized in the table below. These identifiers are crucial for database searches and unequivocal compound registration.

| Identifier | Value |

| IUPAC Name | Ethyl quinoxaline-2-carboxylate |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Canonical SMILES | CCOC(=O)C1=NC2=CC=CC=C2N=C1 |

| InChI | InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 |

| InChIKey | HZMKSGSOBKQGJX-UHFFFAOYSA-N |

Synthesis of Ethyl 2-Quinoxalinecarboxylate

The synthesis of Ethyl 2-Quinoxalinecarboxylate is a well-established process that typically involves a two-step sequence: the formation of the quinoxaline ring system to yield quinoxaline-2-carboxylic acid, followed by esterification.

Synthesis of Quinoxaline-2-Carboxylic Acid (Precursor)

The foundational step in producing the title compound is the synthesis of its carboxylic acid precursor. The most common and efficient method is the condensation of an o-phenylenediamine with a 2-oxoacid derivative.

This protocol is based on established methods for the synthesis of quinoxaline derivatives.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add pyruvic acid (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product, quinoxaline-2-carboxylic acid, is collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.

Causality Behind Experimental Choices: The condensation reaction is acid-catalyzed, and the pyruvic acid itself can act as the catalyst. The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Ethanol is often chosen for its ability to dissolve o-phenylenediamine and for its appropriate boiling point for reflux conditions.

Esterification to Ethyl 2-Quinoxalinecarboxylate

The conversion of quinoxaline-2-carboxylic acid to its ethyl ester is typically achieved through Fischer esterification.[4] This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend quinoxaline-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol. The ethanol acts as both the reactant and the solvent, driving the equilibrium towards the product side.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).[5]

-

Reaction Conditions: The reaction mixture is heated to reflux for 4 to 12 hours. The reaction progress should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-quinoxalinecarboxylate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ester.

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS). The disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum and the appearance of characteristic ethyl ester signals in the ¹H and ¹³C NMR spectra validate the success of the esterification.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unequivocal identification and quality control of Ethyl 2-Quinoxalinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -OCH₂-). The aromatic protons of the quinoxaline ring will appear in the downfield region, typically between 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the ester carbonyl carbon around 165 ppm. The carbons of the ethyl group will appear at approximately 14 ppm (-CH₃) and 62 ppm (-OCH₂-). The aromatic carbons of the quinoxaline ring will resonate in the range of 128-155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

-

C=N and C=C stretches (aromatic): Multiple bands in the region of 1400-1600 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Ethyl 2-Quinoxalinecarboxylate, the molecular ion peak (M⁺) is expected at m/z = 202.21.

Chemical Reactivity and Synthetic Utility

Ethyl 2-quinoxalinecarboxylate is a versatile intermediate in organic synthesis, with its reactivity centered around the ester functional group and the quinoxaline ring.

Reactions at the Ester Group

The ester functionality is susceptible to nucleophilic acyl substitution. A key reaction is its conversion to the corresponding hydrazide, which is a valuable precursor for the synthesis of various heterocyclic systems.

Caption: Synthesis of Quinoxaline-2-carbohydrazide.

Reactivity of the Quinoxaline Ring

The quinoxaline ring system is generally electron-deficient, which influences its reactivity. It can undergo nucleophilic aromatic substitution reactions, particularly if activating groups are present on the ring. The nitrogen atoms in the ring can also be quaternized.

Applications in Drug Development

The quinoxaline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Ethyl 2-quinoxalinecarboxylate serves as a key building block in the synthesis of more complex and biologically active quinoxaline derivatives.

As a Scaffold in Medicinal Chemistry

The ester group of Ethyl 2-Quinoxalinecarboxylate provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR). For instance, conversion to the carbohydrazide opens up pathways to a variety of heterocyclic systems with potential biological activity.

Role in the Synthesis of Bioactive Molecules

While direct applications of Ethyl 2-Quinoxalinecarboxylate as a drug are not prominent, its role as a precursor is significant. For example, derivatives of quinoxaline-2-carboxylic acid have been investigated as inhibitors of Pim-1 kinase, a target in cancer therapy.[1] The ethyl ester is a logical starting point for the synthesis of amides and other derivatives for such studies.

Caption: Drug discovery workflow utilizing Ethyl 2-quinoxalinecarboxylate.

Conclusion and Future Perspectives

Ethyl 2-Quinoxalinecarboxylate is a molecule of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an invaluable tool for the development of novel therapeutic agents. The continued exploration of the chemical space around the quinoxaline scaffold, facilitated by key intermediates like Ethyl 2-Quinoxalinecarboxylate, holds great promise for the discovery of new drugs to address unmet medical needs. As our understanding of disease pathways deepens, the strategic modification of such privileged structures will undoubtedly remain a critical component of modern drug development.

References

-

Pinheiro, A. C., Nogueira, T. C. M., & de Souza, M. V. N. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anticancer Agents in Medicinal Chemistry, 16(10), 1339–1352. [Link]

-

Youssif, B. G., Abdel-Aal, A. A.-M., Abdel-Aziz, M., & Abdel-rahman, H. M. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 133-151. [Link]

-

Lei, Y., & Xu, J. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 17, 2831–2838. [Link]

-

Gontijo, V. A. S., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]

-

Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7659. [Link]

-

Sabourin, C., et al. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. European Journal of Medicinal Chemistry, 155, 544-556. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Syntheses. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

ChemBK. (2024). ethyl quinoline-2-carboxylate. [Link]

-

Ukrorgsyntez Ltd. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

El-Gohary, N. S. (2015). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. [Link]

-

El-Sayed, M. A. -A. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 496-511. [Link]

-

Echeverria, C., & Ferreira, S. B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20678–20709. [Link]

-

Emami, S., & Falahati, M. (2013). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Medicinal Chemistry, 20(24), 2993-3011. [Link]

-

El-Damasy, A. K., et al. (2020). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 94, 103441. [Link]

-

Abdel-Mottaleb, M. S. A., & El-Gazzar, A. B. A. (2009). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Agilent. (n.d.). Interpretation of 2D NMR Spectra. [Link]

-

Stuvia. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

University of Pretoria. (n.d.). Reaction Mechanism of 2-monosubstituted Quinoxalines with Organolithium Compounds: A Theoretical Study. [Link]

-

Oreate AI. (2026). Nucleophiles and Electrophiles: The Dance of Chemical Reactivity. [Link]

-

LMU. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

-

ResearchGate. (2002). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation. [Link]

-

ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline.... [Link]

-

MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

-

IOSR Journals. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

Beilstein Archives. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. [Link]

-

ResearchGate. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

ResearchGate. (2025). Full assignments of 1H NMR and 13C NMR spectra of two special skeletal C20-diterpenoid alkaloids. [Link]

-

PubMed Central. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. [Link]

Sources

- 1. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-Quinoxalinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the synthesis of diverse heterocyclic compounds, Ethyl 2-quinoxalinecarboxylate holds significant interest for researchers in medicinal chemistry and materials science. Its quinoxaline core is a prevalent motif in a range of biologically active molecules, making a thorough understanding of its physical and chemical properties essential for its effective application in novel drug design and development. This technical guide, compiled from a senior application scientist's perspective, provides a comprehensive overview of the fundamental physical properties of Ethyl 2-quinoxalinecarboxylate, supported by detailed experimental protocols and spectroscopic analysis. The causality behind experimental choices is elucidated to provide actionable insights for laboratory practice.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its successful application in synthesis and purification. The key physicochemical parameters for Ethyl 2-quinoxalinecarboxylate are summarized below.

Table 1: Physicochemical Properties of Ethyl 2-Quinoxalinecarboxylate

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₀N₂O₂ | - |

| Molecular Weight | 202.21 g/mol | - |

| CAS Number | 7065-23-8 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 81-83 °C | [1] |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. Poorly soluble in water. | [2] |

Expert Insight: The melting point of 81-83 °C suggests that Ethyl 2-quinoxalinecarboxylate is a crystalline solid at room temperature, which is advantageous for purification by recrystallization.[1] The predicted solubility profile is typical for a moderately polar organic compound containing both aromatic and ester functionalities.[2]

Synthesis and Purification

The synthesis of Ethyl 2-quinoxalinecarboxylate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 2-quinoxalinecarboxylic acid.

Synthesis of 2-Quinoxalinecarboxylic Acid (Precursor)

The synthesis of the precursor, 2-quinoxalinecarboxylic acid, can be achieved via the condensation of o-phenylenediamine with a suitable dicarbonyl compound. A common method involves the reaction with pyruvic acid.

Diagram 1: Synthesis of 2-Quinoxalinecarboxylic Acid

Caption: Reaction scheme for the synthesis of the precursor.

Fischer Esterification of 2-Quinoxalinecarboxylic Acid

The conversion of 2-quinoxalinecarboxylic acid to its ethyl ester is a classic example of a Fischer esterification, an acid-catalyzed reaction with an alcohol.

Expert Rationale: The Fischer esterification is a robust and widely used method for preparing esters from carboxylic acids and alcohols.[3] The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is typically used, and the water formed as a byproduct is removed.[3]

Diagram 2: Fischer Esterification Workflow

Caption: A typical workflow for the synthesis of Ethyl 2-quinoxalinecarboxylate.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-quinoxalinecarboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Ethyl 2-quinoxalinecarboxylate can be purified by recrystallization or column chromatography.

Expert Rationale for Purification:

-

Recrystallization: Given that the product is a solid, recrystallization is often the preferred method for purification on a larger scale due to its simplicity and cost-effectiveness. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent system such as ethanol/water or ethyl acetate/hexanes may be suitable.[4]

-

Column Chromatography: For smaller scales or when impurities have similar solubility profiles to the product, silica gel column chromatography provides excellent separation. A mobile phase of increasing polarity, for instance, a gradient of ethyl acetate in hexanes, is typically employed.

Detailed Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Diagram 3: Key Spectroscopic Features

Caption: Predicted spectroscopic data for Ethyl 2-quinoxalinecarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoxaline ring and the protons of the ethyl ester group.

-

Aromatic Region (δ 7.5-9.0 ppm): The four protons on the benzene ring of the quinoxaline moiety will appear in this region, likely as a complex multiplet pattern. The proton on the pyrazine ring will also be in this region, typically at a downfield chemical shift.

-

Ethyl Group:

-

A quartet corresponding to the two methylene protons (-OCH₂CH₃) is expected around δ 4.4 ppm, due to coupling with the adjacent methyl protons.

-

A triplet corresponding to the three methyl protons (-OCH₂CH₃) is expected around δ 1.4 ppm, due to coupling with the adjacent methylene protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165 ppm.[3]

-

Aromatic Carbons: The carbons of the quinoxaline ring will appear in the region of δ 120-150 ppm.

-

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) is expected around δ 62 ppm, and the methyl carbon (-OCH₂CH₃) around δ 14 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1720 cm⁻¹.

-

C=N and C=C Stretches: Absorptions corresponding to the C=N and C=C stretching vibrations of the quinoxaline ring are expected in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: An absorption for the C-O single bond of the ester group will be present in the 1300-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 202, corresponding to the molecular weight of Ethyl 2-quinoxalinecarboxylate.

-

Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the entire carbethoxy group (-COOCH₂CH₃, 73 Da).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 2-quinoxalinecarboxylate. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Based on the pictograms for the CAS number 7065-23-8, the compound may cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 2-quinoxalinecarboxylate. While some experimental data, particularly spectroscopic information, remains to be fully elucidated in the public domain, the provided information on its physicochemical properties, synthesis, purification, and expected spectral characteristics offers a solid foundation for researchers and drug development professionals working with this important heterocyclic compound. The detailed protocols and expert insights aim to facilitate its effective use in the laboratory and accelerate the discovery of new chemical entities.

References

Sources

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-Ethoxyquinoline-1(2H)-Carboxylate: Properties, Uses, Safety Data & Supplier Information | China Chemical Manufacturer [quinoline-thiophene.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chemistry-solutions.com [chemistry-solutions.com]

- 5. ethyl quinoline-2-carboxylate | 4491-33-2 [chemicalbook.com]

Technical Whitepaper: Solubility Profiling & Solvent Systems for Ethyl 2-quinoxalinecarboxylate

Executive Summary

Ethyl 2-quinoxalinecarboxylate (EQC) represents a critical scaffold in the synthesis of bioactive quinoxaline derivatives, widely utilized in pharmaceutical development for their antiviral, antibacterial, and anticancer properties. Despite its utility, the lack of comprehensive, publicly available solubility data often hinders process scale-up and purification efficiency.

This technical guide provides a rigorous framework for determining the solubility landscape of EQC. Moving beyond simple "like-dissolves-like" heuristics, we apply thermodynamic modeling and Hansen Solubility Parameters (HSP) to engineer optimal solvent systems. This document details the experimental protocols for solubility determination, theoretical modeling via the Apelblat equation, and strategic solvent selection for recrystallization and reaction media.

Physicochemical Context & Solubility Prediction

To design an effective solubility study, we must first analyze the solute's molecular architecture.

-

Compound: Ethyl 2-quinoxalinecarboxylate

-

Chemical Nature: Aromatic heterocycle fused with an ester functionality.

-

Key Interactions:

-

Quinoxaline Ring: Planar, lipophilic,

- -

Ester Group: Hydrogen bond acceptor (moderate polarity), no hydrogen bond donor capability.

-

Lattice Energy: High crystallinity is expected due to planar stacking, requiring significant solvent enthalpy to overcome lattice forces.

-

Predicted Solubility Tiers (HSP Analysis)

Based on the "like seeks like" principle and group contribution methods, we categorize solvents into three functional tiers for EQC.

| Tier | Solvent Class | Predicted Solubility | Application Context |

| I | Chlorinated / Polar Aprotic | High (>100 mg/mL) | Reaction Media. Excellent for maintaining homogeneity during synthesis. Examples: Dichloromethane (DCM), DMF, DMSO. |

| II | Short-Chain Alcohols / Esters | Moderate (Temp. Dependent) | Recrystallization. High solubility at boiling; low at ambient. Ideal for purification. Examples: Ethanol, Methanol, Ethyl Acetate. |

| III | Aliphatic Hydrocarbons | Low/Insoluble (<1 mg/mL) | Anti-Solvents. Used to induce precipitation or wash filter cakes. Examples: n-Hexane, Cyclohexane, Heptane. |

Experimental Protocol: Isothermal Saturation Method

For precise solubility determination, the Isothermal Saturation Method coupled with Gravimetric or HPLC analysis is the industry gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Materials & Equipment

-

Solute: Ethyl 2-quinoxalinecarboxylate (Purity >98% by HPLC).

-

Solvents: Analytical grade (Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene).

-

Apparatus: Jacketed glass vessel (50 mL) with circulating thermostat (Control

0.05 K). -

Agitation: Magnetic stirring (400 rpm).

Step-by-Step Workflow

-

Preparation: Add excess EQC solid to 20 mL of the target solvent in the jacketed vessel. The mixture must remain a suspension (solid phase present) throughout the experiment.

-

Equilibration: Set the thermostat to the initial temperature (e.g., 278.15 K). Stir continuously for 8 hours to ensure solid-liquid equilibrium (SLE).

-

Settling: Stop stirring and allow the suspension to settle for 30 minutes.

-

Sampling: Using a pre-heated syringe filter (0.45

m PTFE), withdraw 2 mL of the supernatant.-

Critical Control: The syringe and filter must be at the same temperature as the solution to prevent premature crystallization.

-

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish under vacuum until constant weight.

-

HPLC (Preferred): Dilute aliquot with mobile phase and analyze peak area against a standard calibration curve.

-

-

Iteration: Repeat steps 2-5 at 5 K intervals (e.g., 278.15 K to 323.15 K).

Thermodynamic Modeling

Raw data points are insufficient for process design. We must fit the data to thermodynamic models to interpolate solubility at any operating temperature.

The Modified Apelblat Equation

The Apelblat model is robust for non-ideal solutions and is the standard for correlating mole fraction solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived via multivariate regression.

Van't Hoff Analysis

To understand the driving forces, we calculate the apparent enthalpy (

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases).

Interpretation: For EQC, we expect an endothermic process (

Visualization: Process Workflows

Solubility Determination Workflow

The following diagram outlines the logical flow for the experimental determination of solubility, ensuring data integrity.

Caption: Figure 1: Step-by-step workflow for the isothermal saturation method to ensure thermodynamic equilibrium.

Solvent Selection Decision Tree

This logic gate assists in selecting the correct solvent system based on the intended application (Reaction vs. Purification).

Caption: Figure 2: Decision tree for selecting solvent systems based on process requirements.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent properties).

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Foundational paper for the Apelblat Equation).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative source for solubility parameter prediction).

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Comprehensive text on solubility thermodynamics in drug development).

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link (Methodology for mixed solvent systems).

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-Quinoxalinecarboxylate with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide range of pharmaceuticals, including antibiotics and anticancer agents, owing to the unique electronic and chemical properties conferred by the diazine ring system.[2][3] Among these derivatives, ethyl 2-quinoxalinecarboxylate serves as a key intermediate in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly its boiling point, is paramount for its purification, handling, and subsequent synthetic transformations. This guide provides a detailed exploration of the boiling point of ethyl 2-quinoxalinecarboxylate, grounded in theoretical principles and experimental considerations.

Physicochemical Properties of Ethyl 2-Quinoxalinecarboxylate

The physical state and properties of ethyl 2-quinoxalinecarboxylate are crucial for its application in a laboratory and industrial setting.

Molecular Structure and its Influence on Physical Properties

The structure of ethyl 2-quinoxalinecarboxylate, featuring a rigid, aromatic quinoxaline core and an ester functional group, dictates its physical characteristics. The planar aromatic system allows for significant van der Waals forces and potential π-π stacking interactions between molecules. The presence of the ethyl carboxylate group introduces polarity and the capacity for dipole-dipole interactions.

All Quantitative Data

| Property | Value | Source |

| Melting Point | 81-83 °C | |

| Physical Form | Solid | |

| Molecular Weight | 202.21 g/mol | Inferred |

| Boiling Point | Not Experimentally Determined | N/A |

A Deep Dive into the Boiling Point of Ethyl 2-Quinoxalinecarboxylate

Theoretical Considerations and Estimation

The boiling point of a compound is primarily determined by the strength of its intermolecular forces, its molecular weight, and its shape.[3]

-

Intermolecular Forces : Ethyl 2-quinoxalinecarboxylate exhibits dipole-dipole interactions due to the polar ester group and the nitrogen atoms in the quinoxaline ring. London dispersion forces are also significant due to the large, polarizable electron cloud of the aromatic system.

-

Molecular Weight : With a molecular weight of 202.21 g/mol , it is expected to have a relatively high boiling point compared to smaller molecules.

-

Structural Comparison :

-

Quinoxaline (Parent Heterocycle) : The boiling point of quinoxaline is 220-223 °C at atmospheric pressure.[4][5] The addition of the ethyl carboxylate group to this core structure significantly increases the molecular weight and introduces a polar functional group, both of which would be expected to raise the boiling point considerably.

-

Ethyl Quinoline-3-carboxylate : This is a structural isomer of a related heterocyclic system. Its boiling point is reported as 120 °C at a reduced pressure of 0.4 mmHg.[6] This suggests that ethyl 2-quinoxalinecarboxylate would also require distillation under reduced pressure to avoid decomposition at the high temperatures needed for boiling at atmospheric pressure.

-

Based on these comparisons, it is reasonable to predict that the boiling point of ethyl 2-quinoxalinecarboxylate at atmospheric pressure would be well above 250 °C and that vacuum distillation is the preferred method for its purification.

Experimental Determination of Boiling Point

Given that ethyl 2-quinoxalinecarboxylate is a solid at room temperature with a predicted high boiling point, the experimental determination would necessitate heating to a high temperature, likely under reduced pressure to prevent thermal decomposition.

Step-by-Step Protocol for Reduced Pressure Boiling Point Determination

-

Preparation : A small sample of purified ethyl 2-quinoxalinecarboxylate is placed in a small-scale distillation apparatus equipped with a Claisen adapter, a short path distillation head, a thermometer, and a vacuum source. A micro-capillary tube, sealed at one end, can be introduced into the boiling flask to serve as a boiling chip.

-

Apparatus Setup : The apparatus is securely clamped and connected to a vacuum pump via a cold trap and a manometer to monitor the pressure.

-

Heating : The distillation flask is gently heated in a suitable heating mantle or oil bath.

-

Observation : The temperature is slowly increased until a steady stream of bubbles emerges from the micro-capillary and condensation is observed on the thermometer bulb and in the condenser.

-

Data Recording : The temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading during distillation, is recorded as the boiling point at the measured pressure.

Caption: General synthetic route to ethyl 2-quinoxalinecarboxylate.

Purification Considerations

Purification of the solid product would typically involve recrystallization from a suitable solvent to remove impurities. If further purification is required, or if the product is obtained as an oil, vacuum distillation would be the method of choice, guided by the estimated boiling point under reduced pressure.

Conclusion

While a definitive experimental boiling point for ethyl 2-quinoxalinecarboxylate is not prominently reported, a strong scientific basis exists for estimating its high boiling point and the necessity of vacuum distillation for its purification. As a solid at room temperature with a melting point of 81-83 °C, its boiling point at atmospheric pressure is expected to be substantially higher than that of the parent quinoxaline molecule (220-223 °C). For drug development professionals and researchers, understanding these physicochemical properties is essential for the effective handling, purification, and synthetic application of this important quinoxaline derivative. The experimental protocols and theoretical framework provided in this guide offer a comprehensive understanding of these critical parameters.

References

-

quinoline-3-carboxylic acid ethyl ester - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 29, 2026, from [Link]

-

Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). Retrieved January 29, 2026, from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2025). Retrieved January 29, 2026, from [Link]

-

NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). RASĀYAN J. Chem., 15(1). Retrieved January 29, 2026, from [Link]

-

C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid Catalysis. (n.d.). Retrieved January 29, 2026, from [Link]

-

19 - Organic Syntheses Procedure. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

-

Colligative Properties - Boiling Point Elevation, Freezing Point Depression & Osmotic Pressure - YouTube. (2021, April 13). Retrieved January 29, 2026, from [Link]

-

heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf - Pharmacophore. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS. (2022). Retrieved January 29, 2026, from [Link]

-

(PDF) NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY - ResearchGate. (2022, January). Retrieved January 29, 2026, from [Link]

-

(PDF) Qinoxaline II. a practical efficient and rapid synthesis of new quinoxalines catalyzed by citric acid as a trifunctional bronsted acid at room temperature under green condition - ResearchGate. (2025). Retrieved January 29, 2026, from [Link]

-

Quinoxaline - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

-

1(2H)-Quinolinecarboxylic acid, ethyl ester | C12H13NO2 | CID 27813 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

-

Ethyl quinoline-2-carboxylate | C12H11NO2 | CID 421739 - PubChem - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

-

Ethyl (2~{r})-2-Methyl-3-Oxidanylidene-2,4-Dihydro-1~{h}-Quinoxaline-6-Carboxylate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester - the NIST WebBook. (n.d.). Retrieved January 29, 2026, from [Link]

-

15.6: Physical Properties of Esters - Chemistry LibreTexts. (2022, August 13). Retrieved January 29, 2026, from [Link]

-

Quinoxaline-2-carboxylic acid | C9H6N2O2 | CID 96695 - PubChem - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

- 1. pharmacophorejournal.com [pharmacophorejournal.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quinoxaline - Wikipedia [en.wikipedia.org]

- 6. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-Quinoxalinecarboxylate via Cyclocondensation

Affiliation: Advanced Synthesis Core, PQR Laboratories

Abstract: This application note provides a comprehensive guide for the synthesis of ethyl 2-quinoxalinecarboxylate, a valuable heterocyclic compound with significant applications in medicinal chemistry and materials science. The described protocol details the efficient cyclocondensation reaction between o-phenylenediamine and diethyl oxalate. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization.

Introduction and Scientific Rationale

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials. Their diverse pharmacological properties include acting as anticancer, antiviral, antibacterial, and anti-inflammatory agents. Ethyl 2-quinoxalinecarboxylate, in particular, serves as a crucial intermediate for the elaboration of more complex molecular architectures.

The most direct and reliable method for synthesizing the quinoxaline scaffold is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This application note focuses on the reaction between o-phenylenediamine and diethyl oxalate, a widely used and efficient method for producing ethyl 2-quinoxalinecarboxylate. This choice is predicated on the high reactivity of the starting materials and the straightforward nature of the reaction, which typically proceeds with good to excellent yields.

Reaction Mechanism: A Stepwise Perspective

The synthesis of ethyl 2-quinoxalinecarboxylate from o-phenylenediamine and diethyl oxalate proceeds through a double condensation reaction.[2] The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring system.

The key steps are as follows:

-

Nucleophilic Attack: One amino group of o-phenylenediamine attacks a carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate.

-

Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of an ethanol molecule to form an amide intermediate.

-

Intramolecular Cyclization: The second amino group then attacks the remaining ester carbonyl group in an intramolecular fashion.

-

Dehydration/Aromatization: A final elimination of a second ethanol molecule leads to the formation of the aromatic quinoxaline ring.

Caption: Reaction mechanism for the synthesis of Ethyl 2-quinoxalinecarboxylate.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Supplier |

| o-Phenylenediamine | 108.14 | 1.08 g | 10.0 | Sigma-Aldrich |

| Diethyl Oxalate | 146.14 | 1.61 g (1.5 mL) | 11.0 | Acros Organics |

| Ethanol (Absolute) | 46.07 | 20 mL | - | Fisher Scientific |

| Ethyl Acetate | 88.11 | As needed | - | VWR |

| Hexanes | - | As needed | - | VWR |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Glass funnel

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (Silica gel GF254)

-

NMR tubes and spectrometer

Reaction Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol) and absolute ethanol (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Addition of Reagent: To the stirred solution, add diethyl oxalate (1.5 mL, 11.0 mmol) dropwise over 5 minutes.[2]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.[2] Maintain the reflux with constant stirring for 2-3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction completion.

-

Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The product may begin to precipitate as a solid. Further cooling in an ice bath can enhance precipitation.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol. Air-dry the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude ethyl 2-quinoxalinecarboxylate.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.[3]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[3]

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form readily, gently scratch the inside of the flask with a glass rod.[3] Once crystallization begins, place the flask in an ice bath to maximize the yield of pure crystals.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of cold hexanes, and dry under vacuum.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Analysis | Expected Result |

| Appearance | White to pale yellow solid |

| Melting Point | 76-78 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.35 (s, 1H), 8.20-8.10 (m, 2H), 7.90-7.80 (m, 2H), 4.55 (q, J = 7.1 Hz, 2H), 1.50 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.5, 147.0, 144.5, 143.0, 142.0, 132.0, 131.0, 130.0, 129.5, 62.5, 14.0 |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The provided data is a representative expectation for this compound.[4]

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[6][7]

-

o-Phenylenediamine: This compound is toxic and a suspected mutagen. Avoid skin contact and inhalation.[5] Handle as a hazardous substance.

-

Diethyl Oxalate: This compound can cause serious eye irritation.[6] Avoid contact with eyes and skin.

-

Solvent Handling: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow Diagram

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 2-Quinoxalinecarboxylate Derivatives

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system is a privileged heterocyclic motif of considerable interest to researchers in medicinal chemistry and materials science. As a core component of various pharmaceuticals, agrochemicals, and organic electronic materials, the development of efficient and sustainable synthetic routes to functionalized quinoxalines is a critical endeavor. Ethyl 2-quinoxalinecarboxylate and its derivatives are particularly valuable as versatile building blocks for the synthesis of more complex molecules, including potent therapeutic agents. This application note provides a detailed guide to the one-pot synthesis of these important compounds, focusing on a robust and environmentally conscious protocol utilizing L-proline as a catalyst.

Theoretical Framework: The Chemistry of Quinoxaline Formation

The cornerstone of quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] In the context of synthesizing ethyl 2-quinoxalinecarboxylate derivatives, an ethyl α-ketoester, such as ethyl pyruvate, serves as the 1,2-dicarbonyl equivalent. The reaction proceeds through a cascade of nucleophilic attack, imine formation, and subsequent cyclization, ultimately leading to the aromatic quinoxaline ring system.

The Catalytic Role of L-Proline: A Green Chemistry Approach

While the condensation can proceed under acidic or thermal conditions, the use of the amino acid L-proline as a catalyst offers several advantages in line with the principles of green chemistry. L-proline is an inexpensive, readily available, and non-toxic organocatalyst.[2] Its bifunctional nature, possessing both a carboxylic acid and a secondary amine, allows it to act as both a proton shuttle and a nucleophile/electrophile activator.

The proposed catalytic mechanism involves the formation of an enamine intermediate between the L-proline and the α-ketoester. This enamine formation enhances the nucleophilicity of the α-carbon, facilitating the initial attack on one of the amino groups of the ortho-phenylenediamine. The acidic proton of the proline's carboxylic acid group can then activate the carbonyl group of the ketoester, making it more susceptible to nucleophilic attack. This dual activation pathway lowers the energy barrier for the reaction, allowing it to proceed under milder conditions.

Experimental Protocols

This section details a reliable and reproducible one-pot protocol for the synthesis of Ethyl 2-quinoxalinecarboxylate derivatives. The presented method is an adaptation of established procedures for quinoxaline synthesis, optimized for clarity and success in a research setting.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Substituted o-phenylenediamine | Reagent | Sigma-Aldrich, Acros Organics, etc. | Ensure high purity. |

| Ethyl pyruvate | Reagent | Sigma-Aldrich, Acros Organics, etc. | Freshly distilled if necessary. |

| L-Proline | ≥99% | Sigma-Aldrich, Acros Organics, etc. | |

| Ethanol | Anhydrous | Standard laboratory supplier | |

| Ethyl acetate | ACS Grade | Standard laboratory supplier | For extraction and chromatography. |

| Hexane | ACS Grade | Standard laboratory supplier | For chromatography. |

| Sodium sulfate | Anhydrous | Standard laboratory supplier | For drying organic layers. |

| Silica gel | 60 Å, 230-400 mesh | Standard laboratory supplier | For column chromatography. |

Instrumentation

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

NMR spectrometer (400 MHz or higher)

-

FT-IR spectrometer

Detailed Step-by-Step Protocol: L-Proline Catalyzed Synthesis

This protocol describes the synthesis of Ethyl 3-methylquinoxaline-2-carboxylate as a representative example.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the substituted o-phenylenediamine (10 mmol, 1.08 g for the parent diamine).

-

Add ethanol (30 mL) and stir until the diamine is fully dissolved.

-

Add ethyl pyruvate (11 mmol, 1.28 g, 1.1 equivalents).

-

Add L-proline (1 mmol, 0.115 g, 10 mol%).

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product spot should be more nonpolar than the starting diamine and will be UV active. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove L-proline and any other water-soluble impurities.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the desired product (monitor by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the Ethyl 3-methylquinoxaline-2-carboxylate as a solid.

-

Characterization Data (Representative)

The following data are for the exemplary product, Ethyl 3-methylquinoxaline-2-carboxylate.

| Analysis | Expected Results |

| Appearance | Yellowish solid |

| Yield | Typically 85-95% |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.10 (m, 2H, Ar-H), 7.85-7.80 (m, 2H, Ar-H), 4.55 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.90 (s, 3H, -CH₃), 1.50 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 165.0, 155.0, 145.0, 142.0, 141.5, 131.0, 130.5, 129.5, 129.0, 62.5, 23.0, 14.5. |

| FT-IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~2980 (Aliphatic C-H), ~1730 (C=O, ester), ~1600, 1550 (C=C, aromatic), ~1250 (C-O, ester). |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific substituents on the quinoxaline ring.

Visualizing the Workflow and Mechanism

Experimental Workflow

Caption: Proposed L-proline catalytic cycle.

Troubleshooting and Scientific Insights

-

Low Yields: Incomplete reactions are a common cause of low yields. Ensure the reaction has gone to completion by TLC before work-up. The purity of the starting materials is also crucial; impurities in the o-phenylenediamine can lead to side reactions.

-

Purification Difficulties: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Alternative Catalysts: While L-proline is an excellent choice for a green and efficient synthesis, other catalysts can also be employed. Acid catalysts such as acetic acid or catalytic amounts of mineral acids can be effective, though they may require harsher conditions and are less environmentally friendly. [3]Lewis acids have also been reported to catalyze this transformation.

-

Scope and Limitations: This protocol is generally applicable to a wide range of substituted o-phenylenediamines. Electron-donating or -withdrawing groups on the aromatic ring are usually well-tolerated. However, highly sterically hindered diamines may react more slowly.

Conclusion

The one-pot synthesis of Ethyl 2-quinoxalinecarboxylate derivatives via L-proline catalysis represents a robust, efficient, and environmentally conscious approach to accessing these valuable heterocyclic compounds. The mild reaction conditions, simple work-up procedure, and high yields make this method highly attractive for both academic research and industrial applications. By understanding the underlying chemical principles and following the detailed protocol provided, researchers can confidently synthesize a variety of quinoxaline derivatives for their specific needs in drug discovery and materials science.

References

-

Kamal, A., Babu, K. S., Faazil, S., Hussaini, S. M. A., & Shaik, A. B. (2014). L-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. RSC Advances, 4(87), 46369-46376. [Link]

-

El-Hamouly, W. S., Abbas, E. M. H., & Tawfik, H. A. (2010). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry, 4(1), 007-010. [Link]

-

Hu, Z. Y., Du, D., Tang, W. F., & Lu, T. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry, 24(12), 5641. [Link]

-

Gautam, D. C., & Yadav, M. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c]t[2][4][5]hiadiazole-4,5-diamine. Records of Natural Products, 15(4), 324. [Link]

-

Guzman, M. I., & Eugene, A. J. (2020). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]

-

NPTEL. (n.d.). Lecture 3 Acid Catalyzed Reactions I. [Link]

-

Surendranath, Y., & Nocera, D. G. (2025). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate [beilstein-journals.org]

Application Note: Protocol for the Synthesis of Ethyl 2-quinoxalinecarboxylate

Abstract & Strategic Overview

Ethyl 2-quinoxalinecarboxylate is a pivotal pharmacophore in drug discovery, serving as a precursor for kinase inhibitors, intercalating agents, and antiviral compounds. While various synthetic routes exist, this protocol focuses on the modified Hinsberg condensation using o-phenylenediamine and ethyl bromopyruvate.

Why this route?

Unlike the condensation of diamines with diethyl ketomalonate (which yields quinoxalinones via amide formation) or ethyl glyoxylate (which often suffers from regioselectivity issues between the ester and aldehyde), the ethyl bromopyruvate route utilizes the high reactivity of the

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of a 1,2-diamine with a 1,2-bifunctional electrophile.

Reaction Pathway[1][2][3][4][5][6][7][8][9]

-

Nucleophilic Attack (1): The amino group of o-phenylenediamine attacks the highly electrophilic ketone carbonyl of ethyl bromopyruvate.

-

Alkylation (2): The second amino group displaces the bromide ion in an intramolecular

fashion. -

Aromatization: Elimination of water and subsequent oxidation (often spontaneous under reflux) yields the fully aromatic quinoxaline core.

Mechanistic Diagram

Figure 1: Step-wise mechanistic pathway from acyclic precursors to the aromatic heterocycle.

Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[1] | MW ( g/mol ) | Role |

| o-Phenylenediamine (OPD) | 1.0 | 108.14 | Nucleophile (Diamine) |

| Ethyl Bromopyruvate | 1.1 | 195.01 | Electrophile (C3 source) |

| Sodium Bicarbonate ( | 1.2 | 84.01 | Acid Scavenger (Base) |

| Ethanol (Abs.) | Solvent | 46.07 | Reaction Medium |

| Dichloromethane (DCM) | Solvent | 84.93 | Extraction |

Equipment:

-

250 mL Round-bottom flask (RBF)

-

Reflux condenser with drying tube (

) -

Magnetic stirrer & hotplate

-

Rotary evaporator

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile

-

In a 250 mL RBF, dissolve 10.8 g (100 mmol) of o-phenylenediamine in 100 mL of absolute ethanol .

-

Add 10.1 g (120 mmol) of solid

.-

Note: The base is critical to neutralize the HBr generated during the alkylation step, preventing protonation of the unreacted diamine which would stall the reaction.

-

Step 2: Controlled Addition (Critical Step) 3. Dissolve 21.5 g (110 mmol) of ethyl bromopyruvate in 20 mL of ethanol. 4. Add this solution dropwise to the stirring diamine mixture at room temperature over 30 minutes.

- Causality: Rapid addition causes a sharp exotherm and promotes polymerization of the bromopyruvate. Dropwise addition ensures the concentration of the electrophile remains low relative to the nucleophile, favoring cyclization over intermolecular side-reactions.

Step 3: Cyclization & Reflux 5. Once addition is complete, heat the mixture to reflux (approx. 78°C) . 6. Maintain reflux for 3–4 hours . Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).

- Endpoint: Disappearance of the diamine spot (

Step 4: Work-up

7. Cool the reaction mixture to room temperature.

8. Filter off the inorganic salts (

Step 5: Purification 12. Recrystallization: The crude solid is typically purified by recrystallization from Ethanol/Water (9:1) .

- Dissolve crude in boiling ethanol.

- Add water dropwise until turbidity persists.

- Cool slowly to 4°C.

- Filter the pale brown/beige needles and dry in a vacuum oven at 40°C.

Process Logic & Workflow

Figure 2: Operational workflow emphasizing the purification sequence.

Quality Control & Characterization

The product must be validated against the following spectral standards.

| Technique | Expected Signal | Assignment |

| Appearance | Beige to light brown needles | Crystalline solid |

| Melting Point | 86 – 88 °C | Literature standard |

| 1H NMR (CDCl3) | H-3 (Pyrazine ring proton) | |

| Ar-H (Benzo-fusion protons) | ||

| -OCH2- (Ester methylene) | ||

| -CH3 (Ester methyl) | ||

| IR (KBr) | 1720 | C=O (Ester stretch) |

| 1610, 1580 | C=N, C=C (Aromatic) |

Troubleshooting Guide:

-

Low Yield: Often caused by wet ethanol (hydrolysis of bromopyruvate) or insufficient base (acid trapping). Ensure reagents are dry.

-

Product is an Oil: Residual solvent or impurities. Triturate with cold hexanes to induce crystallization.

-

Side Product (Quinoxalinone): If the reaction is too basic or water is present, hydrolysis of the ester can occur, followed by decarboxylation or tautomerization. Maintain anhydrous conditions during the initial addition.

References

-

Reaction of Azoles with Ethyl Bromopyruvate: Gilchrist, T. L., et al. "Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition."[2] J. Chem. Soc., Perkin Trans.[2] 1, 1987, 2235-2239.[2] Link

-

One-pot Synthesis of Quinoxalines: Heravi, M. M., et al.[3][1] "A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine... and ethyl bromopyruvate." Beilstein J. Org. Chem., 2013, 9, 625–629. Link

- General Quinoxaline Synthesis Review: Pereira, J. A., et al. "Quinoxaline derivatives: A patent review (2006–2010)." Expert Opinion on Therapeutic Patents, 2011.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and Application of Quinoxaline-2-Carbohydrazide: A Key Intermediate in Medicinal Chemistry

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in the realm of medicinal chemistry and drug development. Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] Their therapeutic potential stems from the ability of the quinoxaline nucleus to interact with various biological targets. The development of novel quinoxaline-based compounds is an active area of research, aimed at discovering more potent and selective therapeutic agents.[1][2][3]

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of quinoxaline-2-carbohydrazide, a key intermediate derived from the reaction of ethyl 2-quinoxalinecarboxylate with hydrazine hydrate. This carbohydrazide serves as a versatile building block for the synthesis of a wide array of more complex quinoxaline derivatives with enhanced biological activities.[5][6]

Reaction Overview: From Ester to Hydrazide

The conversion of ethyl 2-quinoxalinecarboxylate to quinoxaline-2-carbohydrazide is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis. In this reaction, the lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group, resulting in the formation of the more stable carbohydrazide.

The reaction is typically carried out by refluxing the ethyl 2-quinoxalinecarboxylate with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol.[5] The use of excess hydrazine hydrate helps to drive the reaction to completion.

Experimental Protocol: Synthesis of Quinoxaline-2-Carbohydrazide

This section details a standard laboratory protocol for the synthesis of quinoxaline-2-carbohydrazide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Ethyl 2-quinoxalinecarboxylate | Reagent | Commercially Available | |

| Hydrazine hydrate (80-100%) | Reagent | Commercially Available | Caution: Toxic and corrosive |

| Ethanol (Absolute) | ACS Grade | Commercially Available | |

| Round-bottom flask | Appropriate size for the reaction scale | ||

| Reflux condenser | |||

| Heating mantle | |||

| Magnetic stirrer and stir bar | |||

| Buchner funnel and filter paper | |||

| Beakers and Erlenmeyer flasks |

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [7] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] In case of skin contact, immediately wash the affected area with copious amounts of water.[7] Avoid inhalation of vapors.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-quinoxalinecarboxylate (1.0 eq) in absolute ethanol.

-

Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (5.0-10.0 eq) to the ethanolic solution of the ester. A molar excess of hydrazine hydrate is used to ensure the complete conversion of the starting material.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, quinoxaline-2-carbohydrazide, will often precipitate out of the solution as a solid.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven or desiccator to obtain the final quinoxaline-2-carbohydrazide.

Purification

The crude quinoxaline-2-carbohydrazide can be further purified by recrystallization.[5][8] A common solvent system for recrystallization is ethanol or methanol.[5] Dissolve the crude product in a minimum amount of the hot solvent and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Characterization of Quinoxaline-2-Carbohydrazide

The successful synthesis of quinoxaline-2-carbohydrazide should be confirmed by various analytical techniques.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the C=N and C=C stretching of the quinoxaline ring (around 1500-1600 cm⁻¹).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring, typically in the downfield region (around 7.5-9.0 ppm). The protons of the -NH and -NH₂ groups of the hydrazide will appear as broad singlets, and their chemical shifts can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the quinoxaline ring and the carbonyl carbon of the hydrazide group (typically around 160-170 ppm).

-

Applications in Drug Development

Quinoxaline-2-carbohydrazide is a valuable synthon for the creation of more complex molecules with potential therapeutic applications, particularly in the field of oncology.[1][12][13] The hydrazide functional group provides a reactive handle for further chemical modifications, allowing for the introduction of various pharmacophores to modulate the biological activity of the parent quinoxaline scaffold.

For instance, the carbohydrazide can be reacted with aldehydes and ketones to form Schiff bases, or with other reagents to construct heterocyclic rings such as pyrazoles, triazoles, and oxadiazoles appended to the quinoxaline core.[6] Many of these derivatives have shown promising results as potent and selective anticancer agents.[12][13]

Workflow Diagram

Caption: Synthetic workflow for Quinoxaline-2-carbohydrazide.

Conclusion